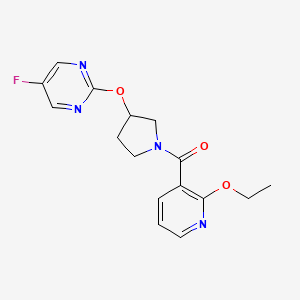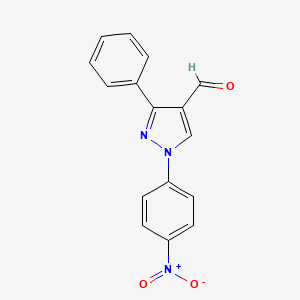
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H11N3O3 and its molecular weight is 293.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Pyrazole derivatives, including compounds related to 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds have been effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020; ).
Antioxidant and Anti-inflammatory Properties
- Research has indicated that derivatives of this compound display notable antioxidant and anti-inflammatory properties. This was observed in compounds synthesized for this purpose, which showed promising results in various assays, indicating potential for therapeutic applications in treating inflammation and oxidative stress-related conditions (Sudha et al., 2021).
Photophysical and Optical Studies
- Pyrazole-based compounds, including derivatives of this compound, have been the subject of photophysical and optical studies. These compounds exhibit absorption in specific ranges and have been analyzed using techniques like Time-Dependent Density Functional Theory (TD-DFT), indicating potential applications in materials science, particularly in the field of dyes and pigments (Lanke & Sekar, 2016).
Analgesic and Anticonvulsant Applications
- Some studies have focused on synthesizing new compounds starting from pyrazole-4-carbaldehyde derivatives and testing them for anticonvulsant and analgesic activities. These studies have shown promising results, suggesting the potential use of these compounds in the development of new medications for treating pain and seizure disorders (Viveka et al., 2015).
Chemical Synthesis and Characterization
- Research into the synthesis and characterization of pyrazole derivatives has led to the development of novel methods and the discovery of new properties. These studies contribute to a better understanding of the chemical behavior of these compounds and their potential applications in various fields (Hu et al., 2010).
Wirkmechanismus
Target of Action
A structurally similar compound, 3-(4-nitrophenyl)-1h-pyrazole, has been reported to interact with hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a prostanoid involved in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses .
Biochemical Pathways
Nitrophenyl compounds have been shown to interfere with electron transport systems . This could potentially disrupt cellular energy production and other processes dependent on these systems.
Pharmacokinetics
The structurally similar compound, 3-(4-nitrophenyl)-1h-pyrazole, has been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-8-15(9-7-14)19(21)22)17-16(13)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUYZJHSJSZAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-bromo-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2908635.png)
![4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide](/img/structure/B2908636.png)
![6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2908638.png)

![7-[(4-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2908642.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide](/img/structure/B2908646.png)
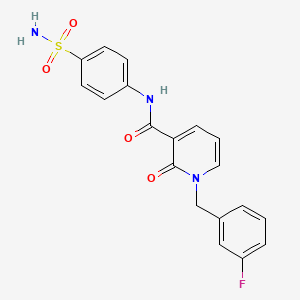
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone](/img/structure/B2908648.png)
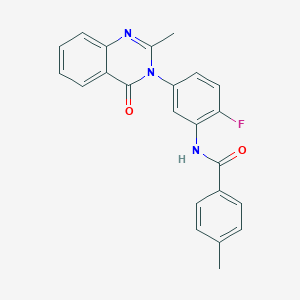
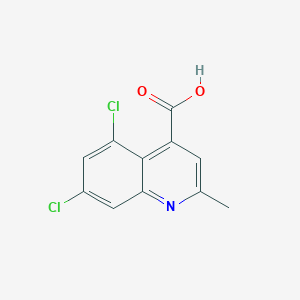

![3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2908655.png)
![N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2908656.png)
